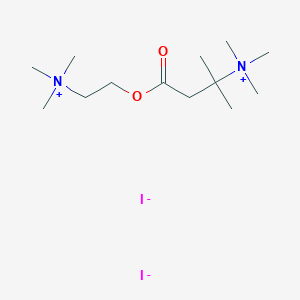
(2-Carboxy-1,1-dimethylethyl)trimethylammonium iodide ester with choline iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Carboxy-1,1-dimethylethyl)trimethylammonium iodide ester with choline iodide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This ester is a quaternary ammonium salt that is commonly used as a choline supplement and is known to have several biochemical and physiological effects.
科学研究应用
(2-Carboxy-1,1-dimethylethyl)trimethylammonium iodide ester with choline iodide has several scientific research applications. It is commonly used as a choline supplement in animal studies to investigate its effects on cognitive function, memory, and learning. Additionally, this ester has been studied for its potential therapeutic effects on neurological disorders such as Alzheimer's disease and Parkinson's disease.
作用机制
The mechanism of action of (2-Carboxy-1,1-dimethylethyl)trimethylammonium iodide ester with choline iodide is not fully understood. However, it is believed to work by increasing the levels of acetylcholine in the brain. Acetylcholine is a neurotransmitter that plays a crucial role in cognitive function, memory, and learning.
生化和生理效应
(2-Carboxy-1,1-dimethylethyl)trimethylammonium iodide ester with choline iodide has several biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, which can improve cognitive function, memory, and learning. Additionally, this ester has been studied for its potential therapeutic effects on neurological disorders such as Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
One of the main advantages of using (2-Carboxy-1,1-dimethylethyl)trimethylammonium iodide ester with choline iodide in lab experiments is its ability to increase the levels of acetylcholine in the brain. This can be useful in studies investigating the effects of acetylcholine on cognitive function, memory, and learning. However, one limitation of using this ester is its potential toxicity at high doses. Therefore, it is important to use caution when administering this compound in animal studies.
未来方向
There are several future directions for research involving (2-Carboxy-1,1-dimethylethyl)trimethylammonium iodide ester with choline iodide. One direction is to investigate its potential therapeutic effects on neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to understand the mechanism of action of this ester and its effects on cognitive function, memory, and learning. Finally, more research is needed to determine the optimal dosages and administration methods for this compound in animal studies.
合成方法
The synthesis of (2-Carboxy-1,1-dimethylethyl)trimethylammonium iodide ester with choline iodide involves the reaction of choline iodide with (2-carboxy-1,1-dimethylethyl)trimethylammonium chloride. This reaction results in the formation of the ester, which can be purified using various methods such as recrystallization or chromatography.
属性
CAS 编号 |
108903-57-7 |
|---|---|
产品名称 |
(2-Carboxy-1,1-dimethylethyl)trimethylammonium iodide ester with choline iodide |
分子式 |
C13H30I2N2O2 |
分子量 |
500.2 g/mol |
IUPAC 名称 |
trimethyl-[2-methyl-4-oxo-4-[2-(trimethylazaniumyl)ethoxy]butan-2-yl]azanium;diiodide |
InChI |
InChI=1S/C13H30N2O2.2HI/c1-13(2,15(6,7)8)11-12(16)17-10-9-14(3,4)5;;/h9-11H2,1-8H3;2*1H/q+2;;/p-2 |
InChI 键 |
YSURAYINXNAKRC-UHFFFAOYSA-L |
SMILES |
CC(C)(CC(=O)OCC[N+](C)(C)C)[N+](C)(C)C.[I-].[I-] |
规范 SMILES |
CC(C)(CC(=O)OCC[N+](C)(C)C)[N+](C)(C)C.[I-].[I-] |
同义词 |
(2-Carboxy-1,1-dimethylethyl)trimethylammonium iodide ester with choli ne iodide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



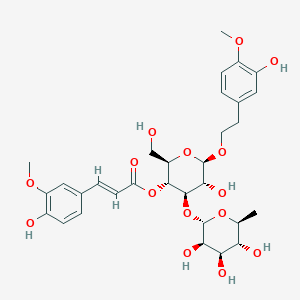
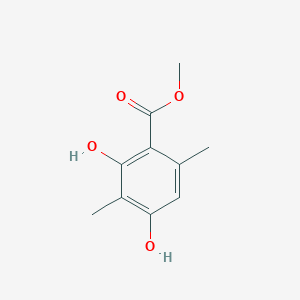
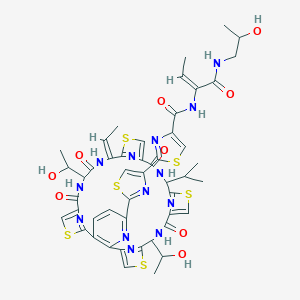
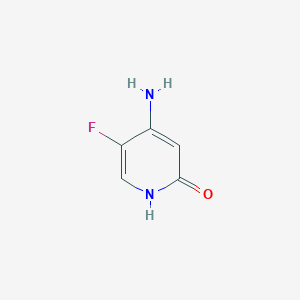
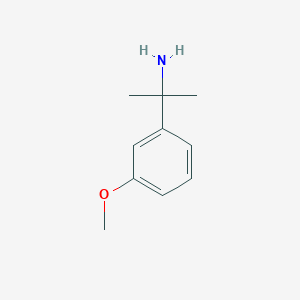
![Hydroxy{[(4-methylphenyl)acetyl]amino}acetic acid](/img/structure/B21622.png)
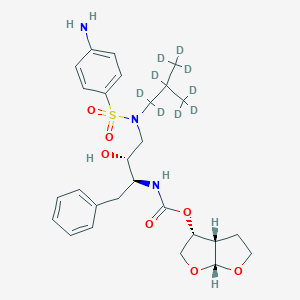
![3,6-Dioxa-8-azabicyclo[3.2.1]octan-4-one,1,5-dimethyl-(9CI)](/img/structure/B21627.png)
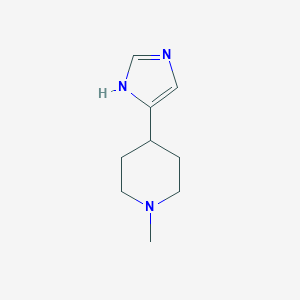
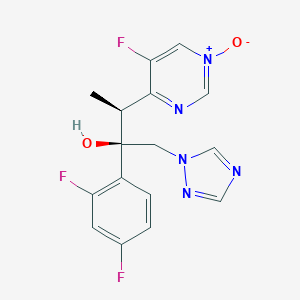
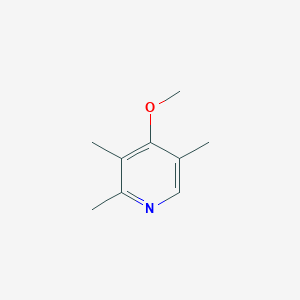
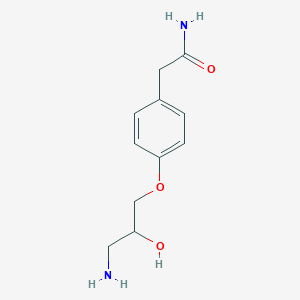
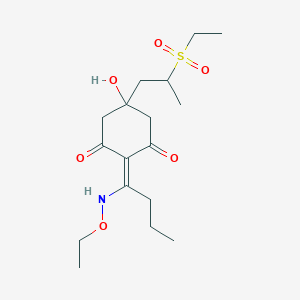
![3-(2-Chloroethyl)-2,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B21650.png)